molecular formula C10H6FNO B1396037 3-Fluoroquinoline-4-carbaldehyde CAS No. 1261269-78-6

3-Fluoroquinoline-4-carbaldehyde

Cat. No.: B1396037
CAS No.: 1261269-78-6
M. Wt: 175.16 g/mol
InChI Key: UQWORFGWYGKZNZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Fluoroquinoline-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with enzymes such as topoisomerase IV and DNA gyrase disrupts bacterial DNA synthesis, leading to its antibacterial effects . Additionally, this compound has shown potential as an enzyme inhibitor in various biochemical pathways .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in inflammatory responses and cell proliferation . In cancer cells, this compound can induce apoptosis and inhibit cell growth by interfering with key signaling pathways . Its impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of specific metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and preventing bacterial DNA replication . This binding interaction is crucial for its antibacterial properties. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial activity and inhibition of tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Its effects on metabolic flux include alterations in the levels of key metabolites, which can influence cellular processes such as energy production and biosynthesis . The interaction of this compound with metabolic enzymes is crucial for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins . The localization and accumulation of this compound in specific tissues can affect its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can influence mitochondrial function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoroquinoline-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehyde is synthesized and then further modified . Another method includes the nucleophilic displacement of halogen atoms or the diaza group, as well as direct fluorinations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoroquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoroquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and biological activity compared to non-fluorinated quinoline derivatives .

Properties

IUPAC Name

3-fluoroquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-5-12-10-4-2-1-3-7(10)8(9)6-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWORFGWYGKZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704689
Record name 3-Fluoroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-78-6
Record name 3-Fluoroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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